N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZJQWOBKYKJD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Piperidine Precursors
The core synthesis begins with (S)-3-(methylamino)piperidine, which undergoes sequential acylation to introduce the chloroacetyl and methyl-acetamide groups. Key steps include:
-
Chloroacetylation : Reacting (S)-3-(methylamino)piperidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to form the intermediate (S)-1-(2-chloroacetyl)piperidin-3-amine.
-
N-Methylacetamide Formation : Treating the intermediate with acetic anhydride and methyl iodide under reflux in tetrahydrofuran (THF) to install the N-methyl-acetamide moiety.
Critical Parameters :
Table 1: Comparative Analysis of Synthetic Routes
| Route | Reagents | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| A | Chloroacetyl chloride, Et₃N, THF | 0°C, 2 hr | 78 | 92 | |
| B | Chloroacetic anhydride, NaHCO₃, DCM | RT, 4 hr | 65 | 88 | |
| C | Chloroacetyl chloride, DMAP, MeCN | -10°C, 1 hr | 85 | 95 |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance reaction control and scalability. A patented method (WO2010122340A2) utilizes:
-
Reactor Design : Tubular reactor with inline IR monitoring for real-time analysis.
-
Conditions : Residence time of 8–10 minutes at 40°C, achieving 90% conversion.
Advantages :
-
Reduced solvent usage (2-methyltetrahydrofuran as a green solvent).
-
Automated pH adjustment with fumaric acid to stabilize intermediates.
Stereochemical Control and Resolution
Enantioselective Catalysis
Chiral auxiliaries or catalysts are critical for maintaining the (S)-configuration:
Table 2: Resolution Methods and Outcomes
| Method | Solvent System | ee Initial (%) | ee Final (%) | Yield (%) |
|---|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H, Heptane/EtOH | 90 | 99.5 | 70 |
| Diastereomeric Salt Formation | L-Tartaric acid, MeOH | 85 | 98 | 65 |
Reaction Kinetics and Mechanistic Insights
Kinetic Profiling of Acylation
Pseudo-first-order kinetics govern the chloroacetylation step, with a rate constant (k) of 0.15 min⁻¹ at 25°C. Activation energy (Eₐ) calculated via Arrhenius plot is 45 kJ/mol, indicating a moderate energy barrier.
Mechanism :
-
Nucleophilic attack by piperidine’s amine on chloroacetyl chloride.
-
Elimination of HCl, facilitated by triethylamine.
Purification and Analytical Validation
Chromatographic Techniques
Table 3: Analytical Methods for Quality Control
| Parameter | Method | Conditions | Acceptance Criteria |
|---|---|---|---|
| Purity | HPLC | C18, 30°C, 1 mL/min | ≥98% Area |
| Enantiomeric Excess | Chiral SFC | Chiralcel OD-H, CO₂/MeOH | ≥99% ee |
| Residual Solvents | GC-MS | DB-5MS, He carrier | <500 ppm |
Case Study: Pilot-Scale Synthesis (Patent WO2010122340A2)
A 100 g batch synthesis demonstrated scalability:
-
Step 1 : Nitration of 4-(5-cyano-2-methoxyphenoxy)piperidine using HNO₃/H₂SO₄ at 35°C for 3 hours.
-
Step 2 : Reduction with Na₂S₂O₄ in MeOH/H₂O at 60°C, achieving 92% yield.
-
Step 3 : Final coupling with N,N-dimethylformamide dimethyl acetal, followed by crystallization (85% yield).
Key Takeaway : Process intensification via in-situ quenching and continuous extraction reduced cycle time by 40%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is utilized as a building block in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity against diseases such as cancer and infections.
Case Study:
A study demonstrated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific cancer cell lines, suggesting potential as a lead compound in drug development.
Biological Studies
Research has shown that this compound possesses antimicrobial and anticancer activities. Its ability to interact with various biological targets makes it a valuable subject for pharmacological studies.
Biological Activity Table:
| Activity Type | Target | Effect |
|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Chemical Research
The compound serves as a model for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity patterns are explored to understand the fundamental principles of organic chemistry.
Research Findings:
Investigations into the substitution reactions of the chloro group have provided insights into the nucleophilic behavior of piperidine derivatives, leading to the development of more efficient synthetic routes.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties facilitate the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Compounds:
(S)-N-Methyl-N-piperidin-3-yl-acetamide (CAS 1228948-07-9) :
- Structure : Lacks the 2-chloro-acetyl group but retains the piperidine core and methyl-acetamide substituent.
- Applications : Used as an intermediate in pharmaceutical synthesis.
- Key Difference : Absence of the chloroacetyl group reduces its reactivity compared to the target compound .
2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide :
- Structure : Shares the chloroacetamide backbone but replaces the piperidine ring with a pyridazine-methoxy group.
- Applications : Discontinued compound, likely explored for agrochemical or medicinal chemistry purposes .
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide: Structure: Features an amino-butyryl substituent instead of the chloro-acetyl group.
Chloroacetamide Derivatives with Agrochemical Relevance
Key Compounds (from ):
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
- Structure : Chloroacetamide with a methoxymethyl and diethylphenyl substituent.
- Applications : Herbicide targeting weed control in crops.
- Comparison : Unlike the target compound, alachlor lacks a piperidine ring and is optimized for herbicidal activity .
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) :
Key Compounds (from ):
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) :
- Structure : Combines chloroacetamide with a trichloroethyl-naphthyl group.
- Applications : Explored for antifungal or pesticidal properties.
- Comparison : Bulky aromatic substituents contrast with the compact piperidine ring in the target compound .
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f): Structure: Chlorothienyl group enhances electron-withdrawing effects. Applications: Potential use in materials science or agrochemistry. Key Difference: Thiophene ring introduces π-conjugation absent in the target compound .
Pharmaceutical Acetamide Derivatives
Key Compounds:
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (21): Structure: Hydroxyimino group replaces the chloro-acetyl moiety. Synthesis: Yields 68% (Method A) and 72% (Method B), with purity confirmed via NMR and HRMS . Applications: Central nervous system (CNS) drug candidate. Comparison: Hydroxyimino group enables chelation, unlike the electrophilic chloro-acetyl group .
Compound 197 (S)-N-(1-{3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(4-ethylpiperazin-1-yl)acetamide :
- Structure : Complex indazole-pyridine scaffold with acetamide linkage.
- Applications : Anticancer or kinase inhibitor candidate.
- Key Difference : Extended aromatic system and sulfonamide group contrast with the simplicity of the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a piperidine ring modified with a chloroacetyl group and an N-methylacetamide moiety, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H17ClN2O2. The presence of the chloroacetyl group classifies it as an organochlorine compound, which can exhibit diverse biological activities due to its unique functional groups .
| Property | Value |
|---|---|
| Molecular Formula | C10H17ClN2O2 |
| Molecular Weight | 232.71 g/mol |
| Functional Groups | Chloroacetyl, N-methylacetamide |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Piperidine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(2-chloroacetyl)piperidine.
- Final Reaction : The intermediate is then reacted with N-methylacetamide under controlled conditions to produce the final compound .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Electrophilic Nature : The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes.
- Receptor Interaction : The piperidine ring may modulate the activity of specific receptors involved in neurotransmission and other signaling pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For example:
- A related compound demonstrated an IC value of 0.67 µM against PC-3 prostate cancer cells .
- Other derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, there is potential for this compound to affect neurological pathways. Studies on piperidine derivatives have suggested roles in modulating neurotransmitter systems .
Case Studies
Recent studies have highlighted the efficacy of piperidine derivatives in various biological applications:
- Anticancer Screening : A study screened several piperidine derivatives for anticancer activity against multiple cell lines, revealing significant inhibitory effects .
- Mechanistic Insights : Research focused on elucidating the mechanisms by which these compounds exert their effects, emphasizing the role of specific receptor interactions .
Q & A
Q. What synthetic routes are optimal for producing N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide with high enantiomeric purity?
Methodological Answer: A multi-step synthesis is typically required, starting with chiral piperidine derivatives. For example, a similar compound, AZD8931, was synthesized in 11 steps using 2-chloro-N-methylacetamide as a precursor, with careful control of reaction conditions (e.g., temperature, catalysts) to preserve stereochemistry . Enantiomeric purity can be ensured via chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts. Post-synthesis characterization with polarimetry or circular dichroism (CD) spectroscopy is critical to confirm optical activity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups and confirms stereochemistry (e.g., piperidinyl and acetamide moieties).
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, as demonstrated for piperidine derivatives in PubChem data .
- Infrared (IR) Spectroscopy: Validates carbonyl (C=O) and amide (N-H) bonds.
- HPLC/UPLC: Purity assessment (>95%) via reverse-phase chromatography with UV detection, as standard in pharmaceutical intermediates .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should test:
- Thermal Stability: Accelerated degradation at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Light Sensitivity: Expose to UV-Vis light (ICH Q1B) and monitor via HPLC for degradation products.
- Hydrolytic Stability: Assess in buffers (pH 1–12) at 37°C.
Storage recommendations from analogous compounds suggest airtight containers in dry, dark environments at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., kinases or GPCRs).
- Quantum Chemical Calculations: Employ density functional theory (DFT) to optimize 3D geometry and electron distribution, as applied in ICReDD’s reaction path search methods .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over nanoseconds to assess stability. Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization).
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardized Assay Conditions: Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤0.1%).
- Orthogonal Assays: Confirm activity via multiple methods (e.g., cell-free enzymatic assays vs. cell-based reporter systems).
- Data Triangulation: Cross-reference with structural analogs (e.g., piperidinyl-acetamide derivatives) to identify structure-activity relationships (SARs) .
- Meta-Analysis: Apply statistical tools (e.g., Bayesian regression) to harmonize disparate datasets .
Q. How can researchers design reactors for scaling up synthesis while minimizing racemization?
Methodological Answer:
- Continuous Flow Reactors: Enable precise temperature control and rapid mixing to reduce side reactions.
- Chiral Catalysts: Immobilize catalysts (e.g., BINAP-metal complexes) on solid supports for reuse.
- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess (ee) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
